molecular formula C25H34ClNO B11321663 1-(4-chlorophenyl)-N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine

1-(4-chlorophenyl)-N-{2-[4-(4-methylphenyl)-2-(propan-2-yl)tetrahydro-2H-pyran-4-yl]ethyl}ethanamine

Cat. No.: B11321663
M. Wt: 400.0 g/mol
InChI Key: VJRNJFGPKMJBSQ-UHFFFAOYSA-N
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Description

1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE: is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a methyloxan group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE typically involves multiple steps, starting with the preparation of the chlorophenyl and methyloxan intermediates. These intermediates are then subjected to a series of reactions, including alkylation and amination, under controlled conditions to yield the final product. Common reagents used in these reactions include alkyl halides, amines, and catalysts such as palladium or platinum.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-CHLOROPHENYL)ETHYL-2-(PROPAN-2-YL)OXAN-4-YL]ETHYL})AMINE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Hydrox

Properties

Molecular Formula

C25H34ClNO

Molecular Weight

400.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]ethanamine

InChI

InChI=1S/C25H34ClNO/c1-18(2)24-17-25(14-16-28-24,22-9-5-19(3)6-10-22)13-15-27-20(4)21-7-11-23(26)12-8-21/h5-12,18,20,24,27H,13-17H2,1-4H3

InChI Key

VJRNJFGPKMJBSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2(CCOC(C2)C(C)C)CCNC(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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